molecular formula C17H14N8O3S2 B11357907 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B11357907
M. Wt: 442.5 g/mol
InChI Key: FZDCWRQUVIRTPX-UHFFFAOYSA-N
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Description

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound featuring multiple heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its unique structural components, which include oxadiazole, triazole, and thiazole rings. These moieties are often associated with various biological activities, making the compound a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the oxadiazole and triazole intermediates, followed by their coupling with a thiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups in the oxadiazole or triazole rings, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetylamino group, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s heterocyclic rings are known to interact with various biological targets, making it a candidate for drug development. It has shown potential in preliminary studies as an antimicrobial and anticancer agent.

Medicine

In medicine, the compound is being explored for its therapeutic potential. The presence of multiple pharmacophores suggests it could be effective against a range of diseases, including bacterial infections and cancer.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to its complex structure.

Mechanism of Action

The mechanism of action of 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets. The oxadiazole and triazole rings are known to inhibit enzymes by binding to their active sites, while the thiazole ring can interact with DNA or proteins, disrupting their normal function. These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide apart is its combination of multiple pharmacophores in a single molecule. This unique structure allows it to interact with a broader range of biological targets, potentially leading to more effective treatments for various diseases.

Properties

Molecular Formula

C17H14N8O3S2

Molecular Weight

442.5 g/mol

IUPAC Name

2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C17H14N8O3S2/c1-10(26)19-14-13(23-28-24-14)15-21-22-17(25(15)11-5-3-2-4-6-11)30-9-12(27)20-16-18-7-8-29-16/h2-8H,9H2,1H3,(H,18,20,27)(H,19,24,26)

InChI Key

FZDCWRQUVIRTPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC=CS4

Origin of Product

United States

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